molecular formula C26H26NO2P B3177548 N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 185449-85-8

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3177548
CAS No.: 185449-85-8
M. Wt: 415.5 g/mol
InChI Key: CEAPBCPUPILJSR-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure

Mechanism of Action

Target of Action

It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.

Mode of Action

The compound acts as a ligand, forming complexes with metal ions. These complexes can then participate in various chemical reactions. For instance, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Biochemical Analysis

Biochemical Properties

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine plays a crucial role in biochemical reactions as a chiral phosphine ligand. It interacts with various enzymes and proteins, facilitating enantioselective synthesis. The compound’s interaction with enzymes such as copper-catalyzed conjugate addition enzymes and palladium-catalyzed diethylzinc mediated umpolung allylation enzymes is particularly noteworthy . These interactions are characterized by the compound’s ability to provide superior enantiocontrol in numerous transformations, ensuring high activities at low catalyst loadings .

Cellular Effects

The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the iridium-catalyzed allylic etherification of acyclic, achiral allylic carbonates, leading to the formation of chiral allylic alcohols . Additionally, it impacts the palladium-catalyzed asymmetric allylic cyclisation of N-tosyl and N-benzyl carbonates, resulting in the formation of pyrrolidine and piperidine derivatives .

Molecular Mechanism

At the molecular level, ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to metal centers in enzymes and facilitating catalytic reactions. This compound’s ability to provide enantiocontrol is due to its chiral nature, which allows it to selectively interact with one enantiomer over the other . These binding interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent biochemical outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and cold storage conditions . Prolonged exposure to non-ideal conditions may lead to its degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine vary with different dosages in animal models. At optimal dosages, the compound exhibits high enantioselective results without adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings. Threshold effects have also been noted, where the compound’s efficacy significantly decreases beyond a certain concentration.

Metabolic Pathways

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in copper-catalyzed conjugate addition and palladium-catalyzed diethylzinc mediated umpolung allylation reactions underscores its importance in metabolic flux and metabolite levels . These interactions facilitate the synthesis of chiral compounds, contributing to the overall metabolic processes in cells .

Transport and Distribution

The transport and distribution of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target sites, enhancing its efficacy in biochemical reactions. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability.

Subcellular Localization

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing enantioselective synthesis reactions, as it ensures the compound’s availability at the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps. One common method includes the reaction of appropriate phosphine precursors with diols under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired pentacyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its specific pentacyclic structure and the presence of both phosphine and amine functional groups.

Properties

IUPAC Name

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPBCPUPILJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 3
Reactant of Route 3
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 4
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 5
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 6
N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

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